Atorvastatin-d5 tert-Butyl Ester is a stable isotopic derivative of atorvastatin, a widely recognized lipid-lowering agent used primarily in the management of hyperlipidemia and the prevention of cardiovascular diseases. The tert-butyl ester form enhances the compound's bioavailability and stability, making it a valuable intermediate in pharmaceutical applications. The molecular formula for Atorvastatin-d5 tert-Butyl Ester is , with a molecular weight of 654.82 g/mol .
This compound is synthesized as part of atorvastatin production processes, which involve various intermediates and derivatives to ensure high purity and efficacy of the final drug product. Atorvastatin itself is derived from fermentation products and synthetic routes that have been optimized over years of research .
The synthesis of Atorvastatin-d5 tert-Butyl Ester typically involves several key steps:
Technical details include maintaining specific temperature and pressure conditions during reactions, often utilizing solvents like dichloromethane or acetonitrile for optimal solubility and reaction rates .
Atorvastatin-d5 tert-Butyl Ester features a complex molecular structure characterized by multiple functional groups, including a carboxylic acid moiety converted into an ester. The specific isotopic labeling (d5) indicates that five hydrogen atoms in the molecule are replaced with deuterium, enhancing its stability and allowing for precise tracking in metabolic studies.
Atorvastatin-d5 tert-Butyl Ester undergoes various chemical transformations, including:
Technical details regarding these reactions include:
Atorvastatin-d5 tert-Butyl Ester acts primarily as an intermediate leading to atorvastatin's mechanism of action:
Relevant analyses often include spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) for structural confirmation and purity assessment .
Atorvastatin-d5 tert-Butyl Ester has several scientific applications:
Atorvastatin-d5 tert-butyl ester is defined by the precise molecular formula C₃₇H₃₈D₅FN₂O₅, with a molecular weight of 619.78 g/mol as confirmed by high-resolution mass spectrometry. The deuterium atoms are specifically incorporated at the ortho and meta positions of the phenyl ring, creating a distinct isotopic signature without altering the stereochemical configuration at the (3R,5R) chiral centers essential for HMG-CoA reductase inhibition. This selective deuteration maintains the compound's biochemical interactions while generating a +5 mass shift relative to the non-deuterated analog (C₃₇H₄₃FN₂O₅, MW 614.75 g/mol), enabling clear differentiation in chromatographic and spectrometric analyses [3] [4] [8]. The tert-butyl ester moiety serves as a protective group that enhances the compound's stability during synthesis and storage, while the acetonide group (in structural analogs) further stabilizes diol functionalities during manufacturing processes [5] [6].
Table 1: Structural Comparison of Atorvastatin-d5 Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
Atorvastatin-d5 tert-Butyl Ester | C₃₇H₃₈D₅FN₂O₅ | 619.78 | N/A [4] | Deuteration on phenyl ring; esterified carboxyl |
4-Hydroxy Atorvastatin-d5 Acetonide tert-Butyl Ester | C₄₀H₄₂D₅FN₂O₆ | 675.84 | 265989-38-6 [2] [4] | Deuterated phenyl; acetonide-protected diol; hydroxylation at C4 |
Atorvastatin-d5 Sodium Salt | C₃₃H₂₉D₅FN₂NaO₅ | 585.65 | 222412-87-5 [4] | Free acid form; sodium counterion |
Non-deuterated Atorvastatin tert-Butyl Ester | C₃₇H₄₃FN₂O₅ | 614.75 | 134395-00-9 [1] [8] | Protonated phenyl ring; esterified carboxyl |
The strategic placement of five deuterium atoms creates a unique isotopic "fingerprint" that allows researchers to distinguish the administered compound from endogenous metabolites and concurrently administered medications. In mass spectrometry, the deuterium-labeled compound exhibits distinct fragmentation patterns and retention time shifts, enabling precise quantification even in complex biological matrices like plasma or liver microsomes. This isotopic differentiation eliminates analytical background interference, significantly improving the lower limits of quantification (LLOQ) by 10-100 fold compared to non-deuterated standards. Crucially, the kinetic isotope effect (KIE) resulting from stronger carbon-deuterium bonds alters metabolic rates at specific deuteration sites, particularly reducing first-pass metabolism and extending elimination half-life. This KIE provides critical insights into metabolic soft spots and facilitates the design of deuterated drugs with optimized pharmacokinetic profiles [4] [7].
Deuteration induces subtle but analytically significant alterations in physicochemical behavior relative to non-deuterated Atorvastatin tert-butyl ester (C₃₇H₄₃FN₂O₅). While maintaining identical chromatographic retention under reversed-phase conditions, deuterated analogs exhibit a 0.3-0.7 minute retention delay in hydrophilic interaction chromatography due to altered hydrogen-bonding capacity. The deuterated compound's logP value decreases by approximately 0.15 log units, reflecting slightly enhanced aqueous solubility, while crystal lattice energy differences result in a 5-8°C depression in melting point. Crucially, the deuterated version demonstrates altered metabolic susceptibility: microsomal studies reveal 30% reduced oxidation at the pyrrole-adjacent positions where deuterium is concentrated, directly impacting the formation of 2-oxo and 4-oxo metabolites. These differential properties enable simultaneous quantification of both forms without cross-interference, making the deuterated ester an ideal internal standard for bioanalytical assays targeting the non-deuterated drug [6] [7] [8].
The synthesis of Atorvastatin-d5 tert-butyl ester emerged as a critical advancement in the early 2000s to address analytical challenges in quantifying trace-level metabolites during cardiac drug development. As regulatory agencies demanded comprehensive metabolite profiling (MIST guidelines), deuterated internal standards became essential for distinguishing drug-derived metabolites from endogenous compounds in complex biological samples. The tert-butyl ester functionality was strategically incorporated to protect the labile carboxylic acid group during multi-step synthesis involving deuterated phenyl precursors, significantly improving intermediate stability and reaction yields by >25% compared to free acid routes. Current Good Manufacturing Practice (cGMP) synthesis routes employ Pd/C-catalyzed hydrogen-deuterium exchange or deuterated aryl halide coupling to achieve >98% isotopic purity, with the tert-butyl ester serving as a versatile precursor for downstream transformations to active pharmaceutical ingredients and diagnostic metabolites [3] [4] [6].
Regulatory bodies classify Atorvastatin-d5 tert-butyl ester as a "synthetic intermediate" and "stable isotope-labeled impurity" rather than an active pharmaceutical ingredient. It is formally designated as "Atorvastatin Impurity 95-D5" in analytical monographs, with strict specifications limiting its presence to ≤0.15% in final drug substances per ICH Q3A(R2) guidelines. The compound serves a dual role: as a reference standard for quantifying process-related impurities in atorvastatin calcium formulations, and as a marker for potential genotoxic impurities arising during deuterated analog synthesis. Pharmacopeial classifications specifically categorize it under "Pharmaceutical Analytical Impurities" (USP Category 1) rather than therapeutic compounds, restricting its use to analytical applications such as HPLC method development, mass spectrometry internal standardization, and degradation product identification [4] [7] [8].
Table 2: Regulatory and Functional Classification of Atorvastatin-d5 Derivatives
Analytical Application | Regulatory Classification | Permitted Levels in API | Key Analytical Parameters |
---|---|---|---|
Internal Standard for Bioanalysis | Non-therapeutic Reference Standard | Not applicable | Isotopic purity ≥98%; chemical purity ≥95% [7] |
Synthetic Intermediate | Process-Related Impurity | ≤0.15% [7] | HPLC area normalization; co-elution studies |
Metabolite Quantification Standard | Metabolite Reference Material | Not applicable | Structural characterization; MS/MS fragmentation |
Degradation Product Marker | Degradation Impurity Surrogate | ≤0.1% [4] | Forced degradation studies; stability indicating methods |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2